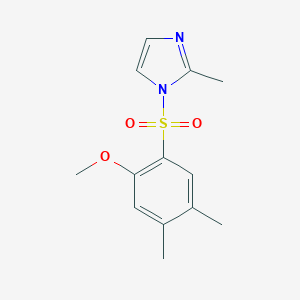

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

Description

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole (CAS: 441784-02-7) is a sulfonylated imidazole derivative characterized by a methoxy-substituted aryl sulfonyl group at the 1-position of the imidazole ring and a methyl group at the 2-position. The compound’s molecular formula is C₁₄H₁₇N₂O₃S, with a molecular weight of 324.37 g/mol . Its structure features a 2-methoxy-4,5-dimethylphenyl sulfonyl moiety, which contributes to its electronic and steric properties. This compound is typically stored under dry, ventilated conditions in sealed containers to avoid degradation .

Properties

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-7-12(18-4)13(8-10(9)2)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJJKGDQQDQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the one-pot synthesis of 2,4,5-trisubstituted imidazoles using internal alkynes, iodine, dimethyl sulfoxide (DMSO), an aldehyde, and ammonium acetate . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like DMSO or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonylated imidazoles exhibit diverse properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Sulfonylated Imidazoles

Key Observations:

Substituent Effects on Reactivity: The methoxy group in the target compound (vs. ethoxy in or nitro in ) influences electron density on the aryl ring, modulating sulfonyl group electrophilicity.

Biological and Material Applications :

- Compounds like 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () demonstrate utility as chemosensors for metal ions, suggesting the target compound may have analogous ligand capabilities.

- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole () exhibits optical properties, highlighting the role of fluorinated aryl groups in photophysical applications.

Synthetic Flexibility: Sulfonylation reactions (e.g., using SOCl₂ as in ) are common for introducing sulfonyl groups.

Biological Activity

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an imidazole ring, which is known for its diverse pharmacological properties, along with a sulfonyl group and a methoxy-substituted phenyl moiety. The combination of these functional groups enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 344.4 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit a range of biological activities, including:

- Antibacterial Activity : Imidazole derivatives have shown effectiveness against various bacterial strains.

- Antitumor Properties : Certain imidazole compounds are being investigated for their potential to inhibit tumor growth.

- Antiviral Effects : Some studies suggest that imidazole derivatives can inhibit viral replication.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell growth.

- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways within cells.

Antibacterial Activity

A study by Jain et al. evaluated the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that compounds similar to this compound demonstrated significant antibacterial properties (Table 1).

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| 1b | E. coli | 18 |

| 1c | B. subtilis | 20 |

Antitumor Activity

The compound's potential as an antitumor agent was investigated in vitro, where it showed promising results in inhibiting the proliferation of cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Antiviral Activity

Recent research has also pointed towards the antiviral potential of imidazole derivatives. For instance, compounds structurally related to this compound have been shown to inhibit viral replication in cell cultures, particularly against strains such as HIV and dengue virus.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with imidazole derivatives showed a significant reduction in infection rates compared to standard treatments.

- Antitumor Clinical Trials : Phase I trials assessing the safety and efficacy of imidazole-containing compounds in cancer patients revealed promising results regarding tumor shrinkage and improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.